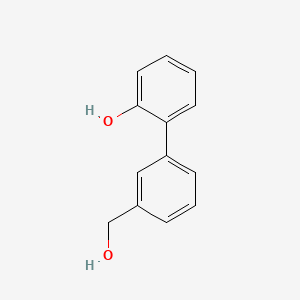
2-(3-Hydroxymethylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Hydroxymethylphenyl)phenol” is a type of phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Synthesis Analysis
Phenolic compounds can be synthesized through various methods. For instance, a mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . Another method involves the Petasis reaction .Molecular Structure Analysis
The molecular structure of phenolic compounds like “2-(3-Hydroxymethylphenyl)phenol” can be analyzed using various techniques. The most stable molecular structure of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis
Phenolic compounds are very reactive towards electrophilic aromatic substitution . They can interact with other food components, such as carbohydrates, proteins, or lipids, and the chemical reactions that occur during baking technologies may also affect the results of measurements .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis : 2-(Phenylthio)phenols, closely related to 2-(3-Hydroxymethylphenyl)phenol, have been synthesized through copper(I)-catalyzed tandem transformations, demonstrating the versatility of these compounds in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).
Electron Transfer Properties : Research on similar phenolic compounds has revealed insights into their electron transfer properties, which are critical in various chemical reactions (Rhile & Mayer, 2004).
Biological and Environmental Applications
Plastic Industry Impact : Phenols like 2-(3-Hydroxymethylphenyl)phenol, used in plastics, have been studied for their effects on human health, particularly their interaction with cellular receptors (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Biocatalyst in Production : This compound is instrumental in biocatalytic processes, facilitating the production of toxic catechols from toxic phenols, showcasing its role in biotechnology (Held et al., 1999).
Material Science and Engineering
Polymer Modification : Research shows the potential of phenolic compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, highlighting their role in material science and engineering (Trejo-Machin et al., 2017).
Spectroscopic Analysis : Phenolic compounds have been the subject of extensive spectroscopic studies, providing valuable insights into their molecular properties, which are essential for various applications in science and technology (Ulaş, 2021).
Environmental Monitoring
- Electrochemical Sensors : Phenolic compounds like 2-(3-Hydroxymethylphenyl)phenol can be detected using voltammetric sensors, emphasizing their importance in environmental monitoring and pollution control (Karimi-Maleh et al., 2019).
Safety And Hazards
Direcciones Futuras
The future research directions in the field of phenolic compounds include exploring catalytic oxidative coupling of phenols and other related species (carbazoles, indoles, aryl ethers, etc.) . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxymethylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)
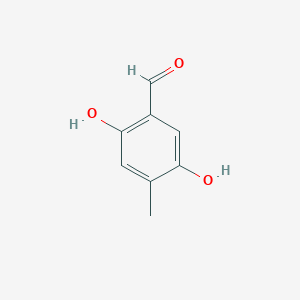
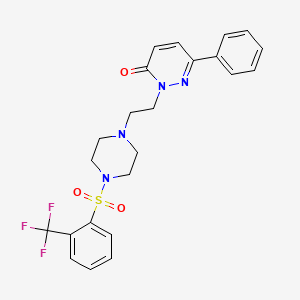
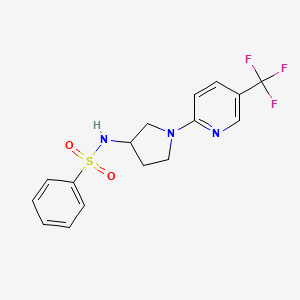
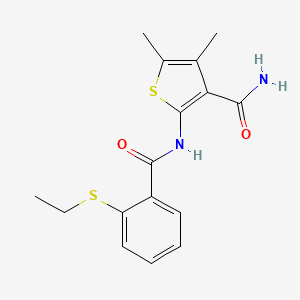
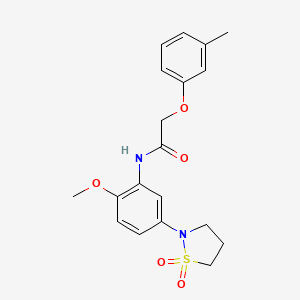
![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
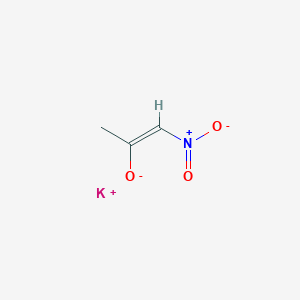
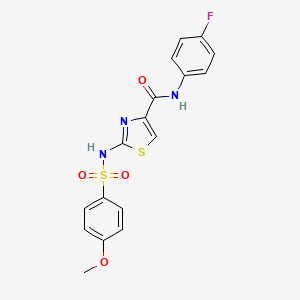
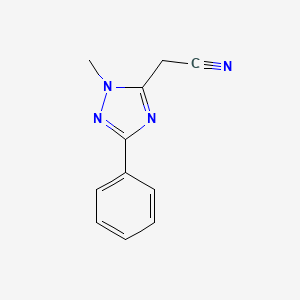
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)